Fagomine
Overview
Description
It was first isolated from the seeds of buckwheat (Fagopyrum esculentum Moench) and later found in other plant sources such as mulberry leaves and gogi roots . Fagomine has a molecular formula of C6H13NO3 and a molecular weight of 147.17 . It is known for its ability to inhibit glycosidases, enzymes that break down carbohydrates, making it a potential therapeutic agent for managing blood sugar levels .
Mechanism of Action
Target of Action
Fagomine primarily targets enzymes involved in carbohydrate metabolism, specifically alpha-glucosidase . It also targets maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI) proteins . These enzymes play a crucial role in the breakdown of complex carbohydrates into simple sugars, which can then be absorbed by the body.
Mode of Action
This compound interacts with its targets by inhibiting their activity . By inhibiting alpha-glucosidase, MGAM, and SI, this compound slows down the breakdown of complex carbohydrates, thereby reducing the rate at which glucose is absorbed into the bloodstream . This leads to a more gradual increase in blood glucose levels after a meal, which can be beneficial for managing blood glucose levels in conditions like diabetes .
Biochemical Pathways
This compound affects several biochemical pathways related to carbohydrate metabolism and insulin resistance. It is involved in the PI3K-Akt signaling pathway, lipid and atherosclerosis pathways, and the AGE-RAGE signaling pathway in diabetic complications . These pathways play a significant role in glucose homeostasis, lipid metabolism, and the development of diabetic complications .
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics following oral administration . It is mainly distributed in the gastrointestinal tract, liver, and kidney . This compound is primarily excreted into urine and feces, with less excretion into bile . Other components in the diet can enhance the absorption of this compound through the intestinal barrier .
Result of Action
The primary result of this compound’s action is a reduction in postprandial (after-meal) blood glucose levels . By inhibiting the enzymes responsible for breaking down complex carbohydrates, this compound slows the rate at which glucose is absorbed into the bloodstream, leading to a more gradual increase in blood glucose levels . This can help manage blood glucose levels in individuals with diabetes . This compound also reduces the plasma concentration of pro-inflammatory biomarkers, indicating its potential anti-inflammatory effects .
Action Environment
The action of this compound can be influenced by various environmental factors, including diet. For example, other components in the diet can enhance the absorption of this compound, affecting its bioavailability and efficacy . Additionally, the gut microbiota can influence the action of this compound. Changes in the composition of the gut microbiota, similar to those elicited by dietary fiber, have been observed with this compound intake, which are compatible with its anti-inflammatory and body-weight-reducing effects .
Biochemical Analysis
Biochemical Properties
Fagomine interacts with various biomolecules, playing a significant role in biochemical reactions. It is a part of vital functional substances in buckwheat, including flavonoids, phytosterols, fagopyrins, fagopyritols, phenolic compounds, resistant starch, dietary fibre, lignans, vitamins, minerals, and antioxidants . These compounds make it a highly active biological pseudocereal .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, when ingested together with sucrose or starch, this compound lowers blood glucose in a dose-dependent manner without stimulating insulin secretion . It also influences cell function by modulating bacterial adhesion .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It presents the molecular configuration of d-glucose and d-mannose on carbons 3, 4, and 5 . This unique configuration allows it to interact with biomolecules, leading to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, this compound has been shown to reduce the area under the curve (0–120 min) by 20% and shift the time to maximum blood glucose concentration (Tmax) by 15 min at doses of 1–2 mg/kg body weight when administered together with 1 g sucrose/kg body weight .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, animals supplemented with this compound gained less weight than controls and rats given only ω-3 PUFAs . This suggests that this compound may have a dose-dependent effect on weight gain in these models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to target carbohydrate metabolism and regulate alpha-glucosidase activity to produce a potent anti-diabetic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fagomine can be synthesized through various methods. One common approach involves the use of glycal intermediates. For example, glucal and galactal can be transformed into 2-deoxyglycolactams, which are important building blocks in the synthesis of this compound . Reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride (Super-Hydride®) has been exploited to generate lactamol, whereas reduction followed by dehydration is another strategy to functionalize the C1–C2 bond in the iminosugar substrate .
Another method involves the use of fructose-6-phosphate aldolase (FSA) in a multi-enzymatic reaction cascade. This approach uses a two-enzyme system consisting of chloroperoxidase and FSA to synthesize a this compound precursor from N-Cbz-3-aminopropanol . The reaction conditions include the use of immobilized enzymes on magnetic nanoparticle clusters and functionalized agarose carriers to increase the stability and yield of the reaction .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as buckwheat and mulberry leaves. The extraction process typically includes cation exchange high-performance liquid chromatography (HPLC) with detection and quantification by mass spectrometry using electrospray ionization and a simple quadrupole analyzer . This method allows for the separation of this compound from its diastereomers and other impurities, ensuring a high-purity product suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Fagomine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reduction of 2-deoxyglycolactam-N-Boc carbonyl by lithium triethylborohydride to generate lactamol . Another important reaction is the aldolase-catalyzed formation of a this compound precursor from N-Cbz-3-aminopropanol .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include lithium triethylborohydride, chloroperoxidase, and fructose-6-phosphate aldolase . The reaction conditions often involve the use of immobilized enzymes on various supports to enhance the stability and yield of the reactions .
Major Products: The major products formed from these reactions include lactamol and a this compound precursor, which can be further processed to obtain pure this compound .
Scientific Research Applications
Fagomine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a glycosidase inhibitor to study carbohydrate metabolism and enzyme activity . In biology, it is used to investigate the effects of iminosugars on cellular processes and microbial adhesion .
In medicine, this compound has shown potential as a therapeutic agent for managing blood sugar levels and preventing insulin resistance . It has been found to lower postprandial blood glucose levels and modulate bacterial adhesion in the gut, making it a promising candidate for the treatment of diabetes and other metabolic disorders . Additionally, this compound has been studied for its anti-inflammatory and body-weight-reducing effects, further highlighting its potential in medical research .
In industry, this compound is used as a dietary supplement and functional food component to reduce the risks of developing insulin resistance, becoming overweight, and suffering from an excess of potentially pathogenic bacteria .
Comparison with Similar Compounds
Fagomine is similar to other iminosugars such as 1-deoxynojirimycin (DNJ) and isothis compound . Like this compound, DNJ is a glycosidase inhibitor that has been studied for its potential therapeutic applications in managing blood sugar levels and preventing insulin resistance . this compound is unique in its ability to selectively agglutinate fimbriated Enterobacteriaceae and promote the adhesion of probiotic bacteria, making it a more versatile compound for maintaining gut health .
Other similar compounds include 2-O-α-D-Gal-DNJ and 4-O-β-D-Glc-fagomine, which have been identified in various plant sources and studied for their glycosidase inhibitory activity . Despite their similarities, this compound’s unique structural features and dual action on glycosidase inhibition and bacterial adhesion make it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)piperidine-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNBIPIQWYLDM-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C(C1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]([C@@H]1O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201243 | |
Record name | Fagomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fagomine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53185-12-9 | |
Record name | Fagomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53185-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fagomine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fagomine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10201243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Fagomine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M10C1P4SM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fagomine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 - 188 °C | |
Record name | Fagomine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033453 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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